5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid
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Overview
Description
5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms on a benzoic acid core. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically require a nucleophile such as an amine or thiol and a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Deprotection: Deprotection of the Boc group is commonly achieved using TFA or HCl under mild conditions.
Major Products
Substitution: The major products of substitution reactions are the corresponding substituted benzoic acid derivatives.
Deprotection: The major product of deprotection is the free amine derivative of the benzoic acid.
Scientific Research Applications
5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions to form the desired products .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-5-syn-tert-butyl-2,4-difluorobenzoic acid
- tert-butoxycarbonyl-protected amino acids
Uniqueness
5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid is unique due to the presence of both the Boc protecting group and the difluorobenzoic acid core. This combination allows for selective protection and subsequent functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H13F2NO4 |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
2,4-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-4-6(10(16)17)7(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
XEBHIFKYADMBHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)F)F |
Origin of Product |
United States |
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